molecular formula C21H21N3O2S B11200747 (8-Methoxy-4-(phenylamino)quinolin-2-yl)(thiomorpholino)methanone

(8-Methoxy-4-(phenylamino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B11200747
M. Wt: 379.5 g/mol
InChI Key: HLFLKMHUMNTOHK-UHFFFAOYSA-N
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Description

8-METHOXY-N-PHENYL-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, phenyl, and thiomorpholine-carbonyl groups. These substitutions contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-N-PHENYL-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Thiomorpholine-4-Carbonyl Group: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-N-PHENYL-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halides, amines, and other nucleophiles in the presence of appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-METHOXY-N-PHENYL-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-METHOXY-N-PHENYL-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
  • 8-Methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • 8-Methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

8-METHOXY-N-PHENYL-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, phenyl, and thiomorpholine-carbonyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

(4-anilino-8-methoxyquinolin-2-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H21N3O2S/c1-26-19-9-5-8-16-17(22-15-6-3-2-4-7-15)14-18(23-20(16)19)21(25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23)

InChI Key

HLFLKMHUMNTOHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=CC=C3)C(=O)N4CCSCC4

Origin of Product

United States

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